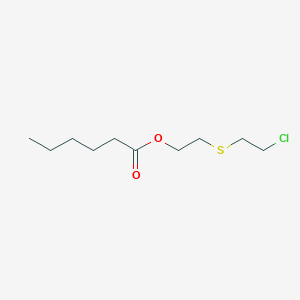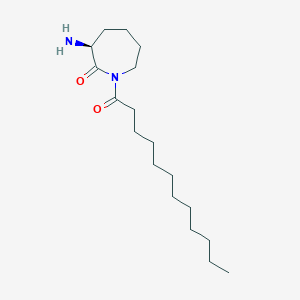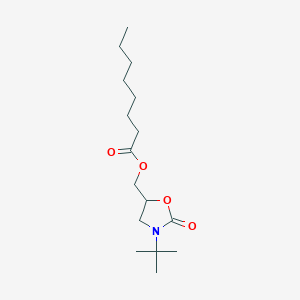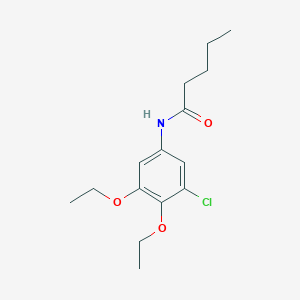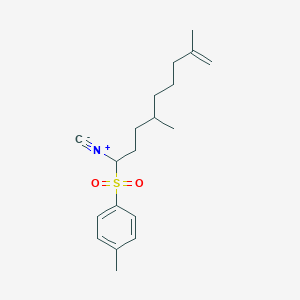
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene is a complex organic compound with the molecular formula C19H27NO2S It is characterized by the presence of an isocyano group, a sulfonyl group, and a non-8-ene chain attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Non-8-ene Chain: The non-8-ene chain can be synthesized through a series of reactions, including alkylation and isomerization.
Introduction of the Isocyano Group: The isocyano group is introduced via a reaction with an appropriate isocyanide reagent under controlled conditions.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.
Coupling with Benzene Ring: The final step involves coupling the synthesized chain with a benzene ring, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-ethylbenzene
- 1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-propylbenzene
Uniqueness
1-(1-Isocyano-4,8-dimethylnon-8-ene-1-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups and structural features. The presence of both an isocyano group and a sulfonyl group on the same molecule provides distinct reactivity and interaction profiles compared to similar compounds.
Eigenschaften
CAS-Nummer |
90294-08-9 |
|---|---|
Molekularformel |
C19H27NO2S |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
1-(1-isocyano-4,8-dimethylnon-8-enyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H27NO2S/c1-15(2)7-6-8-16(3)11-14-19(20-5)23(21,22)18-12-9-17(4)10-13-18/h9-10,12-13,16,19H,1,6-8,11,14H2,2-4H3 |
InChI-Schlüssel |
WYXOBHSRBSLBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(C)CCCC(=C)C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


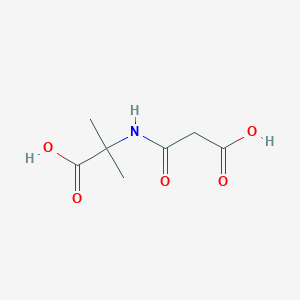
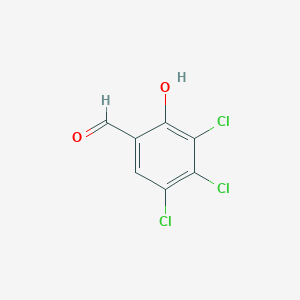
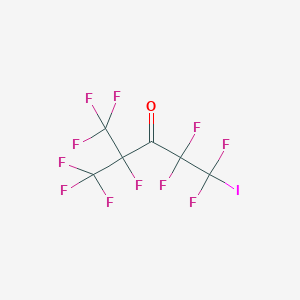
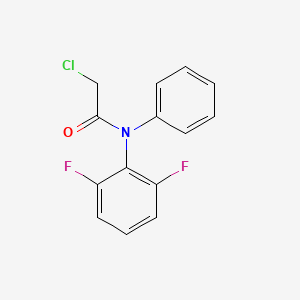
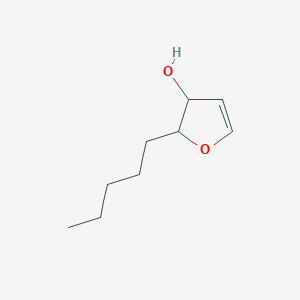
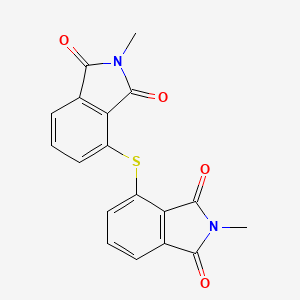
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
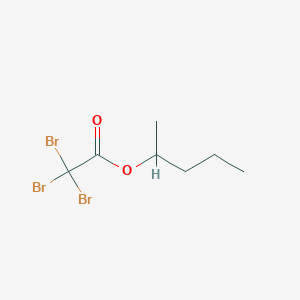
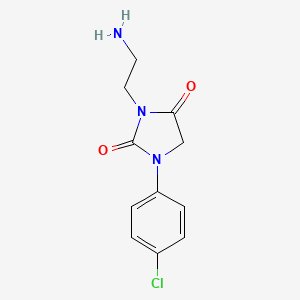
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
